Cas no 125112-73-4 ((3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester)

(3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- (3α,5β,6α)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester
- (3a,5b,6a)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester
- methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
- (3alpha,5beta,6alpha)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester
- DB-222870
- 125112-73-4
- (3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester
-
- インチ: InChI=1S/C28H43BrO6/c1-6-34-26(32)35-17-11-13-28(4)20-12-14-27(3)18(16(2)7-10-22(30)33-5)8-9-19(27)23(20)25(31)24(29)21(28)15-17/h16-21,23-24H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,21+,23+,24-,27-,28-/m1/s1
- InChIKey: OTQKRWDYSBXXEM-IQDKFTAJSA-N
- ほほえんだ: CCOC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C(C2C1)Br)CCC4C(C)CCC(=O)OC)C)C
計算された属性
- せいみつぶんしりょう: 554.22430g/mol
- どういたいしつりょう: 554.22430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 830
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.2
- トポロジー分子極性表面積: 78.9Ų
(3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B685090-250mg |
(3a,5b,6a)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester |
125112-73-4 | 250mg |
$ 1608.00 | 2023-09-08 | ||
TRC | B685090-25mg |
(3a,5b,6a)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester |
125112-73-4 | 25mg |
$ 201.00 | 2023-09-08 |
(3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester 関連文献
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
9. Back matter
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
(3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Esterに関する追加情報
Introduction to (3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester and Its Significance in Modern Chemical Biology
The compound with the CAS number 125112-73-4 is known as (3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester, a molecule that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of bile acid derivatives, which are well-known for their diverse physiological functions and therapeutic applications.
Bile acids are a group of amphipathic molecules that are primarily synthesized in the liver from cholesterol. They play crucial roles in various biological processes, including digestion, absorption of fats, and regulation of cholesterol homeostasis. Among the numerous bile acid derivatives, those containing a brominated or esterified moiety often exhibit enhanced biological activity, making them valuable candidates for drug development.
The structural features of (3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester make it particularly interesting. The presence of a bromine atom at the 6-position and an ethoxycarbonyl group at the 3-position introduces specific electronic and steric properties that can influence its interactions with biological targets. Additionally, the oxo group at the 7-position and the methyl ester at the 24-position contribute to its overall reactivity and solubility characteristics.
Recent research has highlighted the importance of bile acid derivatives in modulating various physiological pathways. For instance, studies have shown that certain bile acid analogs can activate farnesoid X receptors (FXR) and peroxisome proliferator-activated receptors (PPARs), which are transcription factors involved in lipid metabolism, inflammation, and cancer prevention. The compound (3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester has been investigated for its potential to interact with these receptors and may serve as a lead compound for developing novel therapeutic agents.
In addition to its potential role in metabolic regulation, this bile acid derivative has also been explored for its anti-inflammatory and anti-cancer properties. Bile acids have been shown to exhibit immunomodulatory effects by influencing the activity of immune cells such as macrophages and T lymphocytes. The brominated and esterified modifications in (3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester may enhance its ability to modulate immune responses, making it a promising candidate for treating inflammatory diseases and certain types of cancer.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the bromine atom and the ethoxycarbonyl group at specific positions on the bile acid backbone. These synthetic strategies are critical for achieving the desired structural features that contribute to the biological activity of the compound.
One of the key challenges in studying bile acid derivatives is their complex metabolism within living organisms. Once administered, these compounds undergo various enzymatic transformations that can affect their bioavailability and efficacy. Understanding these metabolic pathways is essential for optimizing drug design and delivery strategies. The brominated and esterified moieties in (3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester may influence its metabolic stability and half-life, which are critical factors to consider in drug development.
The pharmacological properties of this compound have been evaluated through both in vitro and in vivo studies. In cell culture experiments, it has been observed to exhibit significant effects on target proteins involved in lipid metabolism and inflammation. Animal models have further demonstrated its potential therapeutic benefits in conditions such as hyperlipidemia and chronic inflammation. These findings support the continued investigation of this bile acid derivative as a candidate for clinical applications.
The future direction of research on (3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester includes exploring its mechanism of action in greater detail and optimizing its pharmacokinetic properties. Advances in computational chemistry and molecular modeling techniques may help predict how this compound interacts with biological targets at an atomic level. Additionally, combination therapies involving this bile acid derivative with other drugs may be investigated to enhance therapeutic outcomes.
In conclusion, (3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester is a promising bile acid derivative with significant potential for use in drug development. Its unique structural features make it an interesting candidate for modulating various physiological pathways related to metabolism, inflammation, and cancer. Continued research into this compound will likely lead to new therapeutic strategies that benefit human health.
125112-73-4 ((3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester) 関連製品
- 944905-11-7((2-phenylpyrimidin-5-yl)methanamine)
- 2248256-67-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate)
- 1261477-91-1(2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid)
- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)
- 4090-60-2(1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide)
- 953207-08-4(2-methoxy-5-methyl-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide)
- 1261231-07-5(4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester)
- 1440512-29-7(4-azido-1-nitro-2-(trifluoromethyl)benzene)
- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)
- 2549006-17-7(1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole)